4,7-Dichloro-1,8-naphthyridine-3-carbonitrile
CAS No.: 1234616-32-0
Cat. No.: VC2866216
Molecular Formula: C9H3Cl2N3
Molecular Weight: 224.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1234616-32-0 |
|---|---|
| Molecular Formula | C9H3Cl2N3 |
| Molecular Weight | 224.04 g/mol |
| IUPAC Name | 4,7-dichloro-1,8-naphthyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C9H3Cl2N3/c10-7-2-1-6-8(11)5(3-12)4-13-9(6)14-7/h1-2,4H |
| Standard InChI Key | MEFSGEHETMCLGK-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC2=NC=C(C(=C21)Cl)C#N)Cl |
| Canonical SMILES | C1=CC(=NC2=NC=C(C(=C21)Cl)C#N)Cl |
Introduction
Chemical Properties and Structure
4,7-Dichloro-1,8-naphthyridine-3-carbonitrile is characterized by its bicyclic structure containing two nitrogen atoms in the aromatic rings with chlorine substituents at positions 4 and 7, and a carbonitrile group at position 3. This unique structural arrangement contributes to its chemical reactivity and biological properties, making it a valuable scaffold for drug design and development.
Table 1: Physical and Chemical Properties of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile
| Property | Value |
|---|---|
| CAS Number | 1234616-32-0 |
| Molecular Formula | C₉H₃Cl₂N₃ |
| Molecular Weight | 224.04 g/mol |
| Physical State | Solid |
| IUPAC Name | 4,7-dichloro-1,8-naphthyridine-3-carbonitrile |
| Structural Features | Bicyclic naphthyridine core with two chlorine substituents and a nitrile group |
| GHS Classification | Skin irritation (Category 2), Eye irritation (Category 2A), STOT-SE (Category 3) |
The compound's structure features a planar naphthyridine core with two electron-withdrawing chlorine atoms that enhance the electrophilicity of the aromatic system. The carbonitrile group at position 3 further contributes to its reactivity profile and potential for chemical modifications .
Synthesis Methods
Several synthetic routes have been developed for the preparation of naphthyridine derivatives, which can be adapted for the synthesis of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile. These methods typically involve multi-step reactions starting from appropriate pyridine derivatives and require precise control of reaction conditions to ensure high yields and purity.
Gould-Jacobs Reaction
This reaction is widely used for synthesizing various 1,8-naphthyridine derivatives. It involves the condensation of 6-substituted-2-aminopyridine with diethyl ethoxymethylenemalonate (EMME) to form an intermediate that undergoes thermal cyclization at approximately 250°C in diphenyl ether to yield ethyl-7-substituted-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate. Further modifications can lead to the desired dichloro derivative with a carbonitrile group .
Modified Friedländer Synthesis
The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an active methylene group. This approach has been successfully adapted for synthesizing various naphthyridine derivatives including those with chloro and nitrile substituents.
From Precursor Modifications
Another approach involves modifying existing naphthyridine structures. For example, starting with a naphthyridine core and introducing chlorine atoms at positions 4 and 7 through halogenation reactions, followed by incorporation of a carbonitrile group at position 3. This method often requires multiple steps with careful control of reaction conditions to achieve selectivity .
Table 2: Key Reaction Conditions for 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile Synthesis
| Reaction Type | Key Reagents | Conditions | Advantages |
|---|---|---|---|
| Gould-Jacobs | EMME, 6-substituted-2-aminopyridine | Thermal cyclization at 250°C | Well-established method |
| Halogenation | Chlorinating agents (e.g., POCl₃, SOCl₂) | Reflux conditions | Selective introduction of chlorine |
| Nitrile Formation | Cyanation reagents | Controlled temperature | Selective functionalization |
The technical aspects of these syntheses often require advanced laboratory techniques, precise temperature control, appropriate solvent selection, and careful reaction monitoring to achieve optimal yields and purity of the final product.
Biological Activities
Naphthyridine derivatives, including compounds structurally related to 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile, exhibit a wide spectrum of biological activities that make them valuable candidates for drug development.
Antimicrobial Activity
Naphthyridine derivatives have demonstrated significant antimicrobial properties against various bacterial strains. Some naphthyridine compounds have been found to enhance the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains. The presence of chlorine substituents in 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile likely contributes to its potential antimicrobial activity by enhancing membrane penetration and interaction with bacterial targets.
Anti-inflammatory and Analgesic Activities
The anti-inflammatory and analgesic properties of naphthyridine derivatives have been well-documented. These activities are often associated with their ability to modulate inflammatory pathways, inhibit prostaglandin synthesis, or interact with pain receptors. The specific contributions of the chloro and carbonitrile substituents in 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile to these activities warrant further investigation.
Anti-mycobacterial Activity
Recent research has focused on the anti-mycobacterial potential of 1,8-naphthyridine-3-carbonitrile analogues. A 2024 study evaluated their effectiveness against Mycobacterium tuberculosis H37Rv strain, with some derivatives showing significant inhibitory effects with minimum inhibitory concentration (MIC) values as low as 6.25 μg/mL. Structure-activity relationship studies suggest that the presence of chlorine substituents and a carbonitrile group can enhance anti-mycobacterial activity .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile and related compounds is crucial for rational drug design and optimization of biological activities.
Role of Chlorine Substituents
The chlorine atoms at positions 4 and 7 significantly influence the compound's biological activities. These electron-withdrawing groups enhance the electrophilicity of the aromatic system, affecting interactions with biological targets. Additionally, chlorine substituents often improve membrane permeability, contributing to enhanced cellular uptake and bioavailability.
Significance of the Carbonitrile Group
The carbonitrile group at position 3 serves as a key functional group that can participate in hydrogen bonding interactions with target proteins. This group can also undergo various transformations, allowing for the synthesis of different derivatives with potentially enhanced biological activities. The nitrile group often contributes to the compound's ability to interact with specific enzymes or receptors .
The Naphthyridine Scaffold
The naphthyridine core provides a rigid, planar structure that facilitates specific binding interactions with biological targets. The presence of two nitrogen atoms in the aromatic rings contributes to the compound's ability to form hydrogen bonds and engage in other non-covalent interactions with proteins, nucleic acids, or other biological molecules .
Research Applications
4,7-Dichloro-1,8-naphthyridine-3-carbonitrile has several important applications in research and drug development.
As a Synthetic Intermediate
Recent Advances and Future Directions
Recent research has expanded our understanding of naphthyridine derivatives and opened new avenues for future investigations.
Recent Synthetic Advances
Recent advances in synthetic methodologies have improved the efficiency and selectivity of naphthyridine synthesis. These include the development of new catalytic systems, microwave-assisted synthesis, and flow chemistry approaches that enable more rapid and environmentally friendly production of these compounds .
Emerging Therapeutic Applications
Emerging research has identified new potential therapeutic applications for naphthyridine derivatives. A 2024 study demonstrated the anti-mycobacterial potential of certain 1,8-naphthyridine-3-carbonitrile analogues, with some compounds showing promising activity against Mycobacterium tuberculosis H37Rv strain. Molecular docking analyses revealed potential interactions with enoyl-ACP reductase (InhA), suggesting a mechanism for their anti-tuberculosis activity .
Computational Approaches
Computational methods, including molecular docking and dynamics simulations, are increasingly being used to predict the interactions of naphthyridine derivatives with potential biological targets. These approaches help in understanding the molecular basis of the compounds' biological activities and guide the design of more effective derivatives. A recent study utilized molecular dynamics simulations lasting 100 ns to investigate the stability and intermolecular interactions of naphthyridine derivatives with target proteins .
Future Research Directions
Future research on 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile and related compounds may focus on:
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Developing more efficient and sustainable synthetic routes
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Exploring novel biological activities and therapeutic applications
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Designing targeted delivery systems to enhance efficacy and reduce side effects
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Investigating combination therapies with established drugs
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Understanding the molecular mechanisms underlying their biological activities through advanced structural and functional studies
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